Bis(2-(2-butoxyethoxy)ethyl) undecanedioate

CAS No.: 85284-12-4

Cat. No.: VC16975465

Molecular Formula: C27H52O8

Molecular Weight: 504.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85284-12-4 |

|---|---|

| Molecular Formula | C27H52O8 |

| Molecular Weight | 504.7 g/mol |

| IUPAC Name | bis[2-(2-butoxyethoxy)ethyl] undecanedioate |

| Standard InChI | InChI=1S/C27H52O8/c1-3-5-16-30-18-20-32-22-24-34-26(28)14-12-10-8-7-9-11-13-15-27(29)35-25-23-33-21-19-31-17-6-4-2/h3-25H2,1-2H3 |

| Standard InChI Key | PAVCUFXONGUODS-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOCCOCCOC(=O)CCCCCCCCCC(=O)OCCOCCOCCCC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

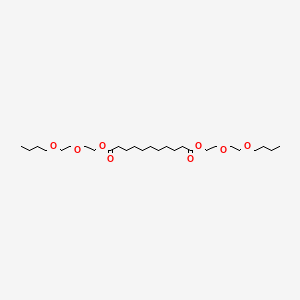

Bis(2-(2-butoxyethoxy)ethyl) undecanedioate features an undecanedioic acid core () esterified with two 2-(2-butoxyethoxy)ethyl groups. Each side chain consists of a butyl ether segment connected via an ethylene glycol spacer, yielding a branched topology. The presence of multiple ether oxygen atoms introduces polarity, while the extended alkyl chains contribute to hydrophobic interactions .

Physical Properties

Key physical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 416.59 g/mol | |

| Density | ~1.01 g/mL (estimated) | |

| Boiling Point | >250°C (decomposes) | |

| LogP (Octanol-Water) | ~5.7 (hydrophobic) | – |

The compound’s high molecular weight and hydrophobic LogP value suggest limited water solubility and a propensity to partition into lipid-rich environments. Its viscosity and thermal stability are inferred from structurally analogous esters, such as bis(2-(2-butoxyethoxy)ethyl) adipate, which exhibits a boiling point of 491.5°C and a melting point of -11°C .

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically involves a two-step esterification process:

-

Dicarboxylic Acid Activation: Undecanedioic acid reacts with a chlorinating agent (e.g., thionyl chloride) to form the corresponding diacyl chloride.

-

Esterification with Glycol Ether: The diacyl chloride undergoes nucleophilic acyl substitution with 2-(2-butoxyethoxy)ethanol in the presence of a base (e.g., pyridine) to yield the final product .

Alternative routes may employ direct acid-catalyzed esterification between undecanedioic acid and excess glycol ether, though this method requires stringent temperature control to prevent side reactions .

Purification and Quality Control

Post-synthesis purification involves fractional distillation under reduced pressure to isolate the target compound from unreacted precursors and oligomeric by-products. Analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy ensure a purity ≥98% .

Comparative Analysis with Structural Analogs

The compound’s performance is contextualized against similar esters:

Bis(2-(2-butoxyethoxy)ethyl) undecanedioate distinguishes itself through its extended aliphatic chain, which enhances thermal stability and reduces leaching in polymer matrices .

Future Research Directions

-

Toxicokinetic Studies: Elucidate metabolic pathways and chronic exposure effects.

-

Green Synthesis Methods: Develop catalytic processes to reduce energy input and waste generation.

-

Advanced Material Applications: Explore roles in ion-conductive polymers or phase-change materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume